Acetic acid, butoxyhydroxy-, butyl ester
CAS No.: 68575-73-5
Cat. No.: VC14327075
Molecular Formula: C10H20O4
Molecular Weight: 204.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 68575-73-5 |
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Molecular Formula | C10H20O4 |
Molecular Weight | 204.26 g/mol |
IUPAC Name | butyl 2-butoxy-2-hydroxyacetate |
Standard InChI | InChI=1S/C10H20O4/c1-3-5-7-13-9(11)10(12)14-8-6-4-2/h9,11H,3-8H2,1-2H3 |
Standard InChI Key | IVWCKBUPHQKJNH-UHFFFAOYSA-N |
Canonical SMILES | CCCCOC(C(=O)OCCCC)O |
Introduction
Synthesis Methods
Conventional Esterification
The primary synthesis route involves acid-catalyzed esterification of acetic acid with butanol derivatives. For example:
Modifications, such as introducing butoxy and hydroxyl groups, require controlled reaction conditions to avoid polymerization .
Advanced Catalytic Approaches
Recent patents highlight the use of strong acid ion-exchange resins (e.g., QRE-01) to enhance yield and selectivity. Key parameters include:
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Temperature: 50–80°C
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Pressure: 0.7–1.5 MPa
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Molar ratio: Acetic acid to butanol derivatives (1.1:1 to 2:1) .
Adding polymerization inhibitors (e.g., phenols or piperidine derivatives) suppresses side reactions, improving product purity .
Physicochemical Properties
Thermodynamic and Physical Data
Property | Value | Source |
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Boiling Point | 505.15 K (est.) | |
Density | 0.92–0.95 g/cm³ | |
Vapor Pressure | 0.5–2.0 kPa | |
Solubility | Miscible in organic solvents |
Spectroscopic Profiles
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IR: Strong absorption at 1740 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O ester) .
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NMR: δ 0.9–1.6 ppm (butyl CH₂/CH₃), δ 3.5–4.3 ppm (butoxy and hydroxyl groups) .
Industrial and Chemical Applications
Solvent Properties
The compound’s balanced polarity makes it ideal for:
Intermediate in Organic Synthesis
It serves as a precursor for:
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Polymer Modifiers: Telechelic polymers (e.g., polyisobutyl vinyl ether) .
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Pharmaceuticals: PROTACs (proteolysis-targeting chimeras) utilizing ester-linked E3 ligase ligands .
Parameter | Value | Source |
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Flash Point | 310.37 K (closed cup) | |
LD₅₀ (Oral, Rat) | >2000 mg/kg | |
Skin Irritation | Mild (EUH066) |
Exposure Mitigation
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Ventilation: Required to maintain vapor concentrations below 50 ppm .
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PPE: Nitrile gloves and goggles to prevent dermal/ocular contact .
Recent Research and Future Directions
Green Synthesis Innovations
Efforts to replace traditional acid catalysts with enzymatic esterification (e.g., lipases) aim to reduce energy consumption and waste .
Drug Delivery Systems
Functionalization with PEG linkers enables its use in nanoparticle-based therapies, enhancing bioavailability of hydrophobic drugs .
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